molecular formula C28H51N11O9 B14248491 L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-asparaginyl-L-leucyl-L-valine CAS No. 375388-89-9

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-asparaginyl-L-leucyl-L-valine

Cat. No.: B14248491
CAS No.: 375388-89-9
M. Wt: 685.8 g/mol
InChI Key: UCGGQJXJNJDMSI-NSBVLCQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-asparaginyl-L-leucyl-L-valine: is a synthetic peptide compound with a complex structure It is composed of multiple amino acids, including L-glutamine, L-ornithine, glycine, L-asparagine, L-leucine, and L-valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-asparaginyl-L-leucyl-L-valine involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes the following steps:

    Amino Acid Coupling: Each amino acid is sequentially coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-asparaginyl-L-leucyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Nucleophilic substitution reactions can modify specific amino acid residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.

Scientific Research Applications

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-asparaginyl-L-leucyl-L-valine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-asparaginyl-L-leucyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-isoleucyl-L-valylglycine
  • L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucylglycyl-L-valyl-L-lysyl-L-proline
  • L-Seryl-L-leucyl-L-glutaminyl-N~5~-(diaminomethylene)-L-ornithine

Uniqueness

L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-asparaginyl-L-leucyl-L-valine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group

Properties

CAS No.

375388-89-9

Molecular Formula

C28H51N11O9

Molecular Weight

685.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C28H51N11O9/c1-13(2)10-17(26(46)39-22(14(3)4)27(47)48)38-25(45)18(11-20(31)41)36-21(42)12-35-24(44)16(6-5-9-34-28(32)33)37-23(43)15(29)7-8-19(30)40/h13-18,22H,5-12,29H2,1-4H3,(H2,30,40)(H2,31,41)(H,35,44)(H,36,42)(H,37,43)(H,38,45)(H,39,46)(H,47,48)(H4,32,33,34)/t15-,16-,17-,18-,22-/m0/s1

InChI Key

UCGGQJXJNJDMSI-NSBVLCQTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.